molecular formula C7H6BrN3S B13940827 1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine

1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine

Cat. No.: B13940827
M. Wt: 244.11 g/mol
InChI Key: MYBBEWSKJYEOFW-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[1,2-d][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-d][1,2,4]triazine derivatives typically involves multiple steps, including the formation of the pyrrole ring and subsequent cyclization to form the triazine moiety. One common method involves the use of pyrrole derivatives, bromohydrazone, and triazinium dicyanomethylide . The reaction conditions often require the use of transition metal catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of pyrrolo[1,2-d][1,2,4]triazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- include:

Uniqueness

Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

1-bromo-4-methylsulfanylpyrrolo[1,2-d][1,2,4]triazine

InChI

InChI=1S/C7H6BrN3S/c1-12-7-10-9-6(8)5-3-2-4-11(5)7/h2-4H,1H3

InChI Key

MYBBEWSKJYEOFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C2=CC=CN21)Br

Origin of Product

United States

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